Sodium Reduction Equivalence vs. MSG in a Soup Model
In a human sensory study, calcium diglutamate (CDG) was compared directly to monosodium glutamate (MSG) for its ability to maintain the taste characteristics of a low-sodium soup. The results demonstrated that a soup with 50 or 85 mM NaCl, when supplemented with either CDG or MSG, was rated as high as or higher than a conventional 150 mM NaCl soup without added glutamate on five of six hedonic scales [1]. Crucially, the study concluded that CDG and MSG have equivalent flavor-enhancing effects, but the use of CDG permits a greater net reduction in sodium intake due to the absence of sodium in its cation [1].
| Evidence Dimension | Flavor enhancement equivalence at reduced sodium levels |
|---|---|
| Target Compound Data | Soups with 50-85 mM NaCl + 43 mM CDG rated equivalent or superior to 150 mM NaCl control on 5 of 6 taste scales |
| Comparator Or Baseline | Soups with 50-85 mM NaCl + 43 mM MSG rated equivalent or superior to 150 mM NaCl control on 5 of 6 taste scales; 150 mM NaCl control soup without added glutamate |
| Quantified Difference | No statistically significant difference in hedonic ratings between CDG and MSG treatments; CDG offers a sodium-free cation, enabling greater net sodium reduction |
| Conditions | Cross-sectional study with 107 healthy university students evaluating 32 soups with varied NaCl (0-150 mM) and glutamate (0-43 mM) concentrations |
Why This Matters
This evidence is critical for procurement in low-sodium food product development, as it confirms that CDG can effectively replace MSG on a 1:1 functional basis while delivering a superior nutritional profile due to its sodium-free cation.
- [1] Ball, P., Woodward, D., Beard, T., Shoobridge, A., & Ferrier, M. (2002). Calcium diglutamate improves taste characteristics of lower-salt soup. European Journal of Clinical Nutrition, 56(6), 519-523. DOI: 10.1038/sj.ejcn.1601343 View Source
